Benzyltrimethylammonium bromide
Overview
Description
Benzyltrimethylammonium bromide (BTMAB) is an organic compound which is used as a reagent in organic synthesis and as a surfactant in a variety of applications. It is a quaternary ammonium salt, and is therefore a cationic surfactant. BTMAB has been extensively studied for its properties and applications, and is widely used in a variety of industries.
Scientific Research Applications
Oxidation Agent : Benzyltrimethylammonium fluorochromate (VI), synthesized from BTMAB, is used for the almost quantitative conversion of oximes into ketones or aldehydes, and for the oxidation of alcohols to carbonyl compounds under mild conditions (Kassacc, Hattami, & Moradi, 2004).
Blocking Action in Biological Systems : BTMAB exhibits a blocking action on various biological systems, such as the guinea-pig ileum and rat uterus, and affects membrane resistance and ion transport (Dretchen, Diecke, & Long, 1971).
Chemical Synthesis : It facilitates the conversion of substituted aryl thioureas to 2-aminobenzothiazoles, serving as an electrophilic bromine source for organic synthesis (Jordan, Luo, & Reitz, 2003).
Surfactant Interaction and Interfacial Activity : In the field of surfactants, BTMAB is used to enhance the interfacial activity of sodium dodecyl benzene sulfonate, demonstrating its significant role in surfactant-based systems (Lv et al., 2018).
Photolysis Studies : The photolysis of benzyltrimethylammonium salts, including BTMAB, has been studied in hydroxylic solvents, contributing to the understanding of their reaction pathways under light exposure (Appleton et al., 1974).
Volumetric Analysis in Solutions : Its apparent molar volumes in aqueous solutions have been studied, providing insight into the physicochemical properties of such salts in solution (Tutaj et al., 2001).
Mechanism of Action
C10H16NBrC_{10}H_{16}NBrC10H16NBr
. It is a white crystalline powder that is stable under normal temperature and pressure . Here, we will discuss its mechanism of action, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.Target of Action
It is known to be used as a reagent in various chemical reactions .
Mode of Action
BTMAB acts as a benzylating reagent for the benzylation of aryl amide C-H bonds using a Ni catalyst . It can also be utilized as an efficient oxidizing reagent for the selective oxidation of oximes into ketones or aldehydes, and primary, secondary, allylic as well as benzylic alcohols to their corresponding carbonyl compounds .
Result of Action
The result of BTMAB’s action is the transformation of certain chemical compounds. For instance, it can convert oximes into ketones or aldehydes, and alcohols into their corresponding carbonyl compounds .
Action Environment
BTMAB is hygroscopic and should be stored in a cool, dry place away from light . The environment can influence its action, efficacy, and stability. For example, moisture can affect its stability, and the presence of a Ni catalyst is necessary for its action as a benzylating reagent .
Safety and Hazards
BTMAB is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
As a versatile reagent in organic synthesis, BTMAB has potential for further applications in the field of synthetic chemistry. Its use as a starting material for the synthesis of other compounds, as well as its role as an oxidizing and benzylating reagent, suggests that it could be utilized in the development of new synthetic methodologies .
Biochemical Analysis
Biochemical Properties
Benzyltrimethylammonium bromide plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an oxidizing reagent for the conversion of monosubstituted benzylamines into corresponding aldimines in the presence of dimethyl sulfoxide (DMSO) . Additionally, this compound is used in the synthesis of benzyltrimethylammonium fluorochromate, which is an efficient oxidizing reagent for selective oxidation reactions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause irritation in cells, leading to changes in cellular responses . The compound’s interaction with cellular components can result in alterations in cell signaling and metabolic pathways, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It can participate in free radical bromination, nucleophilic substitution, and oxidation reactions . These interactions often involve the formation of intermediate complexes and subsequent decomposition in the rate-determining step to produce the desired products . The compound’s ability to form stable intermediates and its reactivity with various biomolecules underpin its biochemical utility.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is hygroscopic and soluble in hot water and ethanol . Its stability in different solvents and conditions can affect its efficacy and the outcomes of biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical properties, while at higher doses, it can cause toxic or adverse effects. For instance, the median lethal dose (LD50) for mice when administered subcutaneously is 45 mg/kg . Understanding the dosage-dependent effects is crucial for determining safe and effective usage in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different products. The compound’s role in oxidation reactions, such as the conversion of benzylamines to aldimines, highlights its involvement in metabolic processes . These interactions can influence metabolic flux and the levels of metabolites in biochemical systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular compartments . Its localization and accumulation within specific tissues can impact its effectiveness and the outcomes of biochemical reactions.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. Targeting signals and post-translational modifications may influence its localization and activity . Understanding its subcellular distribution is vital for optimizing its use in biochemical applications.
properties
IUPAC Name |
benzyl(trimethyl)azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.BrH/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZYBYIOAZTMGC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14800-24-9 (Parent) | |
Record name | Benzyltrimethylammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40968236 | |
Record name | N,N,N-Trimethyl(phenyl)methanaminium bromide | |
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Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white hygroscopic solid; [Acros Organics MSDS] | |
Record name | Benzyltrimethylammonium bromide | |
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Vapor Pressure |
0.00000005 [mmHg] | |
Record name | Benzyltrimethylammonium bromide | |
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URL | https://haz-map.com/Agents/12262 | |
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CAS RN |
5350-41-4 | |
Record name | Benzyltrimethylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5350-41-4 | |
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Record name | Benzyltrimethylammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5350-41-4 | |
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Record name | N,N,N-Trimethyl(phenyl)methanaminium bromide | |
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Record name | Benzyltrimethylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Benzyltrimethylammonium bromide | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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